molecular formula C13H10FN3 B1358682 3-(4-fluorophenyl)-1H-indazol-5-amine CAS No. 395099-48-6

3-(4-fluorophenyl)-1H-indazol-5-amine

Cat. No.: B1358682
CAS No.: 395099-48-6
M. Wt: 227.24 g/mol
InChI Key: AGZGTCUSGGVSFV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorophenyl group at the 3-position and an amine group at the 5-position of the indazole ring imparts unique chemical and biological properties to this compound. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Scientific Research Applications

3-(4-fluorophenyl)-1H-indazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . The interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence the absorption of the compound Distribution can be affected by factors such as plasma protein binding and tissue affinity Metabolism often involves biotransformation enzymes, which can alter the compound’s structure and activity. Finally, excretion, often via the kidneys or liver, removes the compound from the body .

Result of Action

Similar compounds have been reported to exert various effects at the molecular and cellular levels, such as modulating signal transduction pathways, altering gene expression, and affecting cell proliferation .

Action Environment

The action, efficacy, and stability of 3-(4-fluorophenyl)-1H-indazol-5-amine can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other substances that may interact with the compound, and physical factors such as temperature and light. For instance, the compound’s action may be enhanced or inhibited by the presence of certain ions or molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1H-pyrazole-5-amine
  • 3-(4-fluorophenyl)-1H-indole-5-amine
  • 3-(4-fluorophenyl)-1H-benzimidazole-5-amine

Uniqueness

3-(4-fluorophenyl)-1H-indazol-5-amine is unique due to its specific structural features, such as the indazole ring system and the presence of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGTCUSGGVSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626020
Record name 3-(4-Fluorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-48-6
Record name 3-(4-Fluorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Step (c) (0.5 g, 1.94 mmol) was dissolved in methanol (50 ml) and treated with 5 wt % Palladium on charcoal (0.15 g). The reaction mixture was pressurized with 50 psi of H2 and stirred for 4 hours. The reaction was filtered and concentrated in vacuo to afford the title compound (0.36 g, 81%); MS (ES+) m/e 229 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 1-{[3-(4-fluorophenyl)-5-nitro(1H-indazolyl)]methoxy}-2-methoxyethane (100 mg, 0.29 mmol) in ethanol (30 mL) was added a scoup of Pd/carbon. The reaction was stirred overnight at room temperature under an atmosphere of hydrogen. It was filtered over celite and the solution concentrated to an oil. The oil was taken up in methanol (20 mL) and 6N HCl (20 mL) and the solution was heated to 75° C. for 3 hours. The solution was concentrated under vacuo, added to saturated bicarbonate (100 mL) and extracted with ethyl acetate (3×30 mL). The organic layers were dried (Na2SO4), concentrated to an oil and chromatographed on silica gel, eluting with 50% ethyl acetate/hexane to give the title compound (35 mg, 53% yield). 1H NMR (CDCl3) δ 10.1 (br s, 1H), 7.89 (dd, 1H), 7.23–7.16 (m, 4H), 6.91 (dd, 1H), 3.6 (br s, 1H); ES-MS (m/z) 228 [M+1]+.
Name
1-{[3-(4-fluorophenyl)-5-nitro(1H-indazolyl)]methoxy}-2-methoxyethane
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
53%

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